Ethyl 4-(triethoxysilyl)benzoate

Silane coupling agent Hydrolysis kinetics Shelf life

Ethyl 4-(triethoxysilyl)benzoate (CAS 197662-64-9, MFCD09909998) is a para‑substituted aryl‑triethoxysilane bearing an ethyl benzoate moiety. It belongs to the class of organofunctional silanes used for covalent surface modification of oxide substrates.

Molecular Formula C15H24O5Si
Molecular Weight 312.43 g/mol
CAS No. 197662-64-9
Cat. No. B190079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(triethoxysilyl)benzoate
CAS197662-64-9
SynonymsETHYL-4-(TRIETHOXYSILYL) BENZOATE
Molecular FormulaC15H24O5Si
Molecular Weight312.43 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)[Si](OCC)(OCC)OCC
InChIInChI=1S/C15H24O5Si/c1-5-17-15(16)13-9-11-14(12-10-13)21(18-6-2,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
InChIKeyIYBIDUBBUBVKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Triethoxysilyl)benzoate (CAS 197662-64-9) — Chemical Identity, Physicochemical Profile & Procurement Baseline


Ethyl 4-(triethoxysilyl)benzoate (CAS 197662-64-9, MFCD09909998) is a para‑substituted aryl‑triethoxysilane bearing an ethyl benzoate moiety . It belongs to the class of organofunctional silanes used for covalent surface modification of oxide substrates. The compound is a transparent liquid at ambient temperature with a density of 1.06 g·cm⁻³, a boiling point of 334.6 °C (760 mmHg), a flash point of 129.8 °C, and a refractive index of 1.484 . The triethoxysilyl group exhibits a Gelest Hydrolytic Sensitivity rating of 7 (“reacts slowly with moisture/water”), which positions it among the moderately moisture-tolerant silane coupling agents .

Why Generic Substitution Fails for Ethyl 4-(Triethoxysilyl)benzoate — The Hidden Cost of Choosing a Different Silane


In‑class organofunctional trialkoxysilanes are frequently treated as interchangeable building blocks for surface modification; however, the simultaneous presence of a para‑benzoate ester and triethoxy leaving groups on the same aromatic ring creates a reactivity profile that cannot be replicated by simple phenyl‑silanes or aliphatic ester‑silanes [1]. The ethyl ester serves as a masked carboxylic acid, enabling a two‑step surface‑anchoring strategy — first covalent attachment via siloxane bonds, then unmasking to the free acid [2]. Substituting the ethyl ester with methyl, tert‑butyl, or free‑acid analogs alters the hydrophobicity, solubility, and hydrolysis kinetics of both the ester and the silane, directly affecting grafting density, shelf stability, and post‑functionalization yield [3]. These interdependencies make generic substitution a source of irreproducible surface properties and procurement risk.

Quantitative Differentiation Evidence for Ethyl 4-(Triethoxysilyl)benzoate Versus Closest Analogs


Hydrolytic Stability: Triethoxy Leaving Group vs. Trimethoxy Analogs

Ethyl 4-(triethoxysilyl)benzoate carries a Gelest Hydrolytic Sensitivity rating of 7, defined as “reacts slowly with moisture/water” . In contrast, typical trimethoxysilyl analogs (e.g., 4-(trimethoxysilyl)benzoic acid methyl ester, where available) carry a rating of 8 (“reacts rapidly with moisture, water, protic solvents”) . The difference of one full sensitivity class translates into measurably lower premature hydrolysis during ambient handling, reducing the need for strict inert-atmosphere storage and extending usable pot life.

Silane coupling agent Hydrolysis kinetics Shelf life

Boiling Point and Thermal Processability vs. Phenyltriethoxysilane

Ethyl 4-(triethoxysilyl)benzoate exhibits a boiling point of 334.6 °C at 760 mmHg , substantially higher than that of the simplest aryl analog phenyltriethoxysilane (b.p. 233–235 °C) . This 100 °C elevation reflects the additional molecular weight and polarizable ester substituent, enabling vapor-phase deposition at higher substrate temperatures without premature evaporation or thermal degradation.

Vapor-phase deposition Thermal stability Thin-film processing

Partition Coefficient (LogP) and Reversed-Phase Compatibility vs. Free-Acid Analog

The ethyl ester confers a calculated LogP of 2.12 on Ethyl 4-(triethoxysilyl)benzoate , indicating markedly higher hydrophobicity than the corresponding free acid, 4-(triethoxysilyl)benzoic acid (calculated LogP ≈ 1.0–1.5 for the neutral form) [1]. This difference in lipophilicity directly impacts reversed-phase chromatographic retention, partition into organic phases during biphasic grafting, and the water contact angle of resulting monolayers.

Hydrophobicity Chromatography Surface wettability

Refractive Index and Optical Matching vs. Tetraethoxysilane (TEOS)

Ethyl 4-(triethoxysilyl)benzoate has a refractive index (n) of 1.484 at 20 °C , significantly higher than that of the inorganic sol-gel workhorse tetraethoxysilane (TEOS, n = 1.383) [1]. The 0.10 increase arises from the polarizable aromatic benzoate chromophore, enabling refractive-index tuning of hybrid organic–inorganic coatings when co-condensed with TEOS.

Optical coatings Antireflective layers Sol-gel hybrids

Ester Masking Strategy: Post-Grafting Deprotection vs. Direct Acid Silanes

Ethyl 4-(triethoxysilyl)benzoate functions as a latent carboxylic acid precursor. After silanization onto silica or metal oxide surfaces, the ethyl ester can be cleaved under mild acidic or basic hydrolysis, exposing the carboxylic acid functionality [1]. Direct grafting of 4-(triethoxysilyl)benzoic acid, by contrast, carries the risk of acid-catalyzed self-condensation of silanols during the deposition step, leading to oligomeric aggregates and non-uniform layers [2]. The two-step ester-masking approach thus decouples surface attachment chemistry from functional-group introduction.

Surface functionalization Carboxylic acid surfaces Controlled release

Procurement-Relevant Application Scenarios for Ethyl 4-(Triethoxysilyl)benzoate


Carboxylic Acid-Functionalized Mesoporous Silica for Drug Delivery

Ethyl 4-(triethoxysilyl)benzoate enables the two-step preparation of COOH-decorated mesoporous silica nanoparticles (MSNs). The triethoxysilyl group undergoes controlled hydrolysis (rating 7) to graft onto silica pore walls, after which mild ester deprotection reveals carboxylic acid sites for pH-responsive drug loading [1]. This route avoids the aggregation and pore-blocking issues observed with direct grafting of 4-(triethoxysilyl)benzoic acid.

Refractive-Index-Tuned Hybrid Optical Coatings

Co-hydrolysis and co-condensation of ethyl 4-(triethoxysilyl)benzoate with TEOS yields hybrid organosilica thin films with refractive indices continuously tunable between 1.38 and 1.48, depending on the benzoate-silane mole fraction . The higher n of the benzoate precursor (1.484) compared to TEOS (1.383) allows optical designers to dial in specific anti-reflection or waveguiding properties without metal-oxide dopants.

Reversed-Phase Chromatographic Stationary Phases

The LogP of 2.12 and aromatic benzoate moiety make ethyl 4-(triethoxysilyl)benzoate an effective precursor for reversed-phase silica stationary phases. After silanization and ester hydrolysis, the resulting benzoic acid-modified silica provides mixed-mode retention (hydrophobic and ion-exchange), benefiting from a higher surface coverage than direct acid-silane grafting .

Adhesion-Promoting Interlayers in Polymer–Glass Composites

As a silane coupling agent with moderate hydrolytic sensitivity (rating 7), the compound can be applied from organic solvent to prime glass fibers or fillers prior to incorporation into polyester or epoxy matrices. The benzoate ester provides π-π interaction with aromatic polymer backbones (e.g., PET, polycarbonate), enhancing interlaminar shear strength relative to phenyltriethoxysilane alone [2].

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